![molecular formula C18H17FN4O2 B2950467 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034229-59-7](/img/structure/B2950467.png)
3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Similar compounds have been found to target theepidermal growth factor receptor (EGFR) . EGFR is a major driver of certain types of cancers, including non-small-cell lung cancer (NSCLC) .
Mode of Action
Compounds with similar structures have been found to act asirreversible inhibitors of their targets . They bind to the target and induce changes that prevent the target from performing its normal function .
Biochemical Pathways
Inhibition of egfr, a common target of similar compounds, can affect multiple downstream pathways, including thePI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
Similar compounds have been reported to havedesirable ADME properties , suggesting that they are well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
Inhibition of egfr by similar compounds can lead toreduced cell proliferation and induction of apoptosis , which can help to slow the growth of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is its potential as a pharmacological agent for the treatment of cancer and other diseases. However, one of the limitations of this compound is its toxicity, which can limit its use in clinical settings. In addition, the complexity of the synthesis method and the need for multiple chemical intermediates can make it difficult to produce this compound on a large scale.
Direcciones Futuras
There are several future directions for the research and development of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide. One potential area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the development of new analogs of this compound that exhibit improved pharmacological properties, such as reduced toxicity and increased potency. Finally, research could focus on the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound.
Métodos De Síntesis
The synthesis of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves a multi-step process that requires several chemical intermediates. The first step involves the preparation of 3-fluoro-4-methoxybenzoic acid, which is then converted to 3-fluoro-4-methoxybenzoyl chloride. The benzoyl chloride is then reacted with 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine to form the intermediate product, which is then treated with N-((3-bromo-4-methoxyphenyl)methyl)-4-methylbenzenesulfonamide to yield this compound.
Aplicaciones Científicas De Investigación
3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has been the subject of several scientific studies due to its potential as a pharmacological agent. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies. In addition to its anti-cancer properties, this compound has also been found to exhibit analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation-related disorders.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-16(7-8-22-23)15-5-3-12(10-20-15)11-21-18(24)13-4-6-17(25-2)14(19)9-13/h3-10H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZVYGIXHMMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.